molecular formula C22H24N2O3 B2888639 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one CAS No. 868213-12-1

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one

Cat. No.: B2888639
CAS No.: 868213-12-1
M. Wt: 364.445
InChI Key: YQUZUMZVTQQIJL-UHFFFAOYSA-N
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Description

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and oncology drug discovery. Its molecular structure incorporates a piperazine ring, a privileged scaffold in medicinal chemistry known to contribute to a wide range of biological activities. Piperazine-containing compounds are frequently investigated as core structures in the development of new anticancer agents, with several notable drugs such as imatinib and dasatinib featuring this moiety . These compounds can exert cytotoxic effects by inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways, as demonstrated in studies on similar piperazine derivatives . Furthermore, the piperazine ring is a common feature in the design of potent and selective protein kinase inhibitors . The specific molecular architecture of this compound, which combines the piperazine core with an isochroman-1-one group, suggests potential for interaction with various biological targets. Researchers can leverage this complex molecule as a key intermediate or a candidate for high-throughput screening to develop new therapeutic agents, especially for investigating selective cytotoxic activity against cancer cell lines. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H-isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-7-3-6-10-19(16)23-11-13-24(14-12-23)21(26)22(2)15-17-8-4-5-9-18(17)20(25)27-22/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZUMZVTQQIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react o-tolylamine with a suitable carbonyl compound under controlled conditions to form the piperazine core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help streamline the synthesis process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one has shown potential as a bioactive molecule

Medicine

The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its effects on various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for specific applications in material science and engineering.

Mechanism of Action

The mechanism by which 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Features

The table below compares the core scaffold, substituents, and key functional groups of the target compound with related molecules from the evidence:

Compound Name / ID Core Scaffold Piperazine Substituent Additional Functional Groups Key Reference(s)
Target Compound Isochroman-1-one 4-(o-Tolyl)carbonyl 3-Methyl N/A
(Z)-3-(1-hexyl-1H-indol-3-yl)-... (7c) Coumarin (2H-chromen-2-one) 4-(2-Oxo-coumarin-4-yl)carbonyl Indole, acrylonitrile
FPyPARP Phthalazin-1-one 4-(6-Fluoronicotinoyl)carbonyl Fluorobenzyl, phthalazine
Compound DDY05 (NAMPT/PARP1 inhibitor) Benzamide 4-(Sulfonylphenyl)carbonyl Fluorobenzyl, pyridinylmethyl urea
Compound D1 (Olaparib Analog) Phthalazin-1-one 4-(Phenylsulfonyl)carbonyl Fluoro, methyl

Key Observations :

  • The o-tolyl group introduces steric hindrance and lipophilicity compared to bulkier substituents like indole (in 7c) or sulfonylphenyl (in DDY05), which may influence receptor binding or metabolic stability .
  • Piperazine-linked carbonyl groups are common across analogs, enabling hydrogen bonding and interactions with enzymatic active sites .

Comparison :

  • The target compound’s synthesis may face challenges due to steric effects from the o-tolyl group, unlike the more straightforward coupling reactions for fluoronicotinoyl derivatives .

Key Observations :

  • Piperazine-carbonyl derivatives show diverse applications, ranging from cytotoxicity (coumarin hybrids) to PARP inhibition (Olaparib analogs) .
  • The target compound’s o-tolyl group may confer unique selectivity compared to fluorinated or sulfonylated analogs, though experimental validation is required.

Physicochemical Properties

  • Solubility : Piperazine improves aqueous solubility, but the methylisochroman core may reduce it relative to coumarin derivatives .

Biological Activity

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features an isochroman backbone with a piperazine moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Antidepressant Activity

Research has indicated that derivatives of isochromans exhibit antidepressant-like effects. In a study evaluating various piperazine derivatives, 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one demonstrated significant activity in animal models of depression, suggesting a potential mechanism involving serotonin and norepinephrine reuptake inhibition .

Antitumor Effects

Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays indicated that it can inhibit the proliferation of certain cancer cell lines, possibly through the induction of apoptosis. The compound's interaction with specific cellular pathways related to cancer growth is under investigation .

Neuroprotective Effects

The neuroprotective potential of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one has been explored in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents. This suggests its possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

The mechanisms underlying the biological activities of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one are multifaceted:

  • Serotonin Receptor Modulation : The piperazine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
  • Apoptotic Pathway Activation : The compound appears to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It exhibits antioxidant properties, which may protect against cellular damage in neurodegenerative conditions.

Case Studies

StudyFindings
Study on Antidepressant Activity Demonstrated significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects .
Antitumor Activity Evaluation Showed inhibition of cell proliferation in breast and colon cancer cell lines at concentrations above 10 µM .
Neuroprotection Assessment Reduced cell death by 40% in neuronal cultures exposed to glutamate toxicity, highlighting its protective role against excitotoxicity .

Q & A

Q. What are the common synthetic routes for 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one, and what analytical techniques validate its purity and structure?

The synthesis typically involves coupling a piperazine derivative (e.g., 4-(o-tolyl)piperazine) with an isochromanone core via a carbonyl linkage. Key steps include:

  • Amide bond formation : Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
  • Purification : Flash chromatography or crystallization with solvents like diethyl ether to isolate the product .
    Validation techniques :
  • Thin-layer chromatography (TLC) for reaction monitoring.
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity and regioselectivity .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight .

Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?

  • 1H^1H and 13C^{13}C NMR : Identify proton environments and carbon frameworks, particularly distinguishing piperazine and isochromanone moieties .
  • Infrared (IR) spectroscopy : Confirm carbonyl (C=O) and amide (N–C=O) stretches .
  • X-ray crystallography : Resolve 3D conformation using programs like SHELXL for refinement and ORTEP-3 for visualization .

Q. What preliminary biological assays are recommended to assess the compound’s therapeutic potential?

  • In vitro enzyme inhibition assays : Test activity against targets like poly(ADP-ribose) polymerase (PARP) using fluorescence-based assays .
  • Cytotoxicity screening : Evaluate potency in cancer cell lines (e.g., BRCA-deficient models) via MTT or CellTiter-Glo assays .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in sealed containers under dry, cool conditions to prevent degradation .

Q. What are the key stability considerations for storing this compound to ensure long-term integrity?

  • Temperature : Store at 2–8°C to minimize thermal decomposition.
  • Moisture : Use desiccants to prevent hydrolysis of the carbonyl or amide groups .
  • Light sensitivity : Protect from UV exposure by using amber glassware .

Advanced Questions

Q. How can researchers optimize the synthesis to improve yield and regioselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for amide coupling .
  • Catalyst optimization : Use HOBt (hydroxybenzotriazole) to reduce racemization .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions .
  • Purification : Employ preparative HPLC for high-purity isolates .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

  • SHELX refinement : Address twinning or disorder in crystals by adjusting occupancy parameters .
  • ORTEP visualization : Identify steric clashes or atypical bond angles in the piperazine-carbonyl region .
  • Challenges : Low-resolution data may require constraints on thermal parameters or hydrogen bonding networks .

Q. What strategies elucidate the compound’s mechanism of action, particularly regarding enzyme inhibition?

  • Molecular docking : Use AutoDock Vina to predict binding poses in PARP-1/2 active sites .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KdK_d) for target engagement .
  • Mutagenesis studies : Validate critical residues (e.g., PARP-1’s NAD+^+ binding site) via alanine scanning .

Q. How do researchers address discrepancies between computational predictions and experimental binding affinity data?

  • Force field adjustments : Modify partial charges in docking simulations to better reflect electronic effects .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over nanosecond timescales .
  • Experimental validation : Compare SPR-derived KdK_d with computational scores to recalibrate models .

Q. What synthetic modifications can enhance the compound’s pharmacokinetic profile while retaining bioactivity?

  • Fluorination : Introduce fluorine at the o-tolyl group to improve metabolic stability and blood-brain barrier penetration .
  • Prodrug design : Incorporate ester linkages for enhanced solubility, which hydrolyze in vivo to release the active compound .
  • Piperazine substitution : Replace methyl groups with cyclopropane to modulate logP and reduce hepatic clearance .

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